molecular formula C19H19ClN2O3S2 B2780238 3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide CAS No. 895460-00-1

3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide

Cat. No.: B2780238
CAS No.: 895460-00-1
M. Wt: 422.94
InChI Key: PCLMXWAGYSKCCJ-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide is a useful research compound. Its molecular formula is C19H19ClN2O3S2 and its molecular weight is 422.94. The purity is usually 95%.
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Biological Activity

3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide is a compound of significant interest due to its potential biological activities. Its unique chemical structure suggests various pharmacological properties, including antibacterial and enzyme inhibitory effects. This article reviews the biological activity of this compound based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C19_{19}H19_{19}ClN2_2O3_3S2_2
  • Molecular Weight : 423.0 g/mol
  • CAS Number : 895460-00-1

Antibacterial Activity

Research indicates that compounds with similar structures exhibit moderate to strong antibacterial activity. For instance, synthesized derivatives of sulfonamides have demonstrated effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The following table summarizes the antibacterial activity of related compounds:

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CEscherichia coliWeak

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively. It has shown strong inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. In a study evaluating various sulfonamide derivatives, several exhibited IC50_{50} values significantly lower than the reference standard (thiourea), indicating high potency . The following table presents the IC50_{50} values for selected compounds:

CompoundEnzyme TargetIC50_{50} (µM)
Compound DAChE2.14 ± 0.003
Compound EUrease1.13 ± 0.003
Compound FAChE6.28 ± 0.003

Pharmacological Implications

The pharmacological implications of these activities suggest that compounds like this compound could serve as potential candidates for drug development targeting bacterial infections and conditions requiring enzyme modulation.

Case Studies

Several studies have evaluated the biological activity of similar sulfonamide compounds:

  • Study on Antibacterial Activity :
    • Researchers synthesized a series of sulfonamide derivatives and tested them against multiple bacterial strains.
    • Results showed that certain compounds had significant activity against resistant strains of bacteria, highlighting their therapeutic potential .
  • Enzyme Inhibition Study :
    • A detailed examination of enzyme inhibition revealed that compounds with the sulfonamide group exhibited strong inhibition against urease.
    • This finding is particularly relevant for conditions like kidney stones where urease plays a critical role .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S2/c20-13-6-8-14(9-7-13)27(24,25)11-10-18(23)22-19-16(12-21)15-4-2-1-3-5-17(15)26-19/h6-9H,1-5,10-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLMXWAGYSKCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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